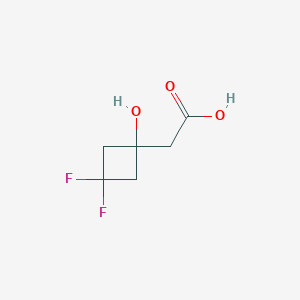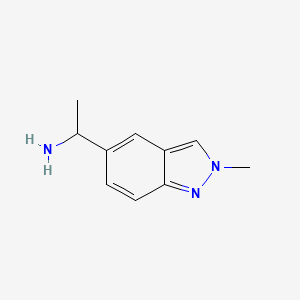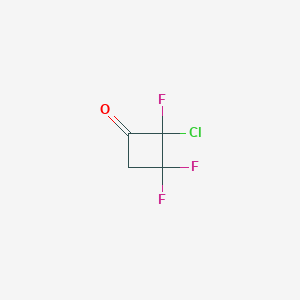
2-Chloro-2,3,3-Trifluorocyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,3,3-Trifluorocyclobutanone is a fluorinated cyclobutanone derivative This compound is notable for its unique structure, which includes a cyclobutane ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3,3-Trifluorocyclobutanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,3-Trifluoropropene with chloroform in the presence of a strong base, such as sodium hydroxide, to form the cyclobutane ring. The reaction is usually carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2,3,3-Trifluorocyclobutanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Substitution: Formation of 2,3,3-Trifluorocyclobutanone derivatives with various substituents.
Reduction: Formation of 2-Chloro-2,3,3-Trifluorocyclobutanol.
Oxidation: Formation of this compound carboxylic acid.
Scientific Research Applications
2-Chloro-2,3,3-Trifluorocyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated motifs for enhanced bioactivity and metabolic stability.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Chloro-2,3,3-Trifluorocyclobutanone exerts its effects depends on the specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
- 2-Chloro-2,3,3-Trifluorocyclobutane-1-carbonitrile
- 1-Chloro-2,3,3-Trifluorocyclobutene
- 2-Butanone, 3-chloro-
Comparison: Compared to these similar compounds, 2-Chloro-2,3,3-Trifluorocyclobutanone is unique due to its ketone functional group, which imparts distinct reactivity and properties. The presence of the carbonyl group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical applications.
Properties
Molecular Formula |
C4H2ClF3O |
|---|---|
Molecular Weight |
158.50 g/mol |
IUPAC Name |
2-chloro-2,3,3-trifluorocyclobutan-1-one |
InChI |
InChI=1S/C4H2ClF3O/c5-4(8)2(9)1-3(4,6)7/h1H2 |
InChI Key |
CSYMEKADUPIVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C1(F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


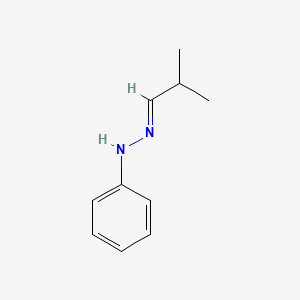
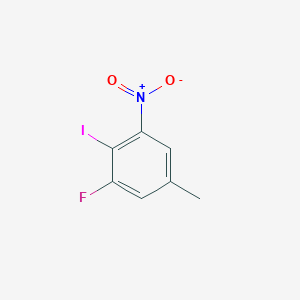
![5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848316.png)
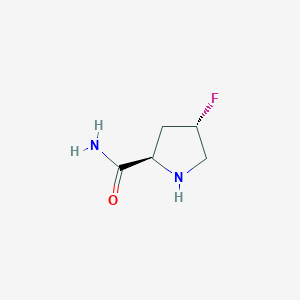
![(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12848329.png)
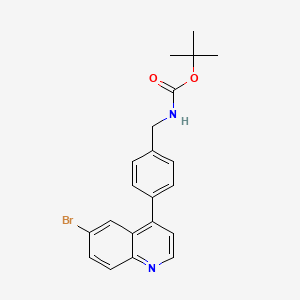
![(6R)-5,6-Dihydro-4-hydroxy-3-[(1Z)-1-(3-nitrophenyl)-1-propen-1-yl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12848349.png)
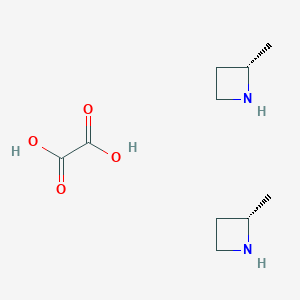
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12848368.png)

![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12848376.png)

